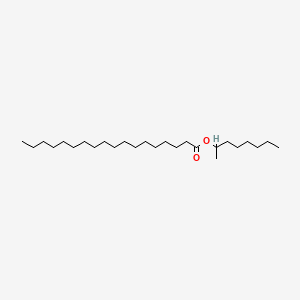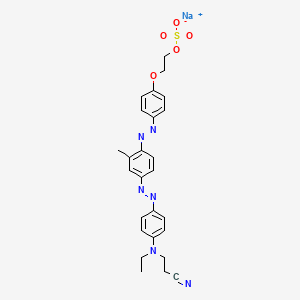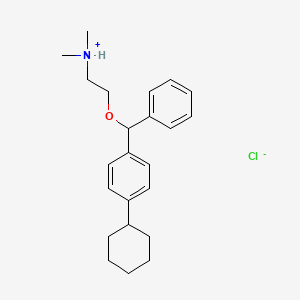
2-(p-Cyclohexyldiphenylmethoxy)-N,N-dimethylethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(p-Cyclohexyldiphenylmethoxy)-N,N-dimethylethylamine hydrochloride is a chemical compound known for its complex structure and potential applications in various fields It is characterized by the presence of a cyclohexyl group attached to a diphenylmethoxy moiety, which is further linked to an ethylamine group
Preparation Methods
The synthesis of 2-(p-Cyclohexyldiphenylmethoxy)-N,N-dimethylethylamine hydrochloride typically involves multiple steps, starting with the preparation of the diphenylmethoxy intermediate. This intermediate is then reacted with cyclohexyl bromide under specific conditions to form the cyclohexyldiphenylmethoxy compound. The final step involves the reaction of this compound with N,N-dimethylethylamine in the presence of hydrochloric acid to yield the hydrochloride salt. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-(p-Cyclohexyldiphenylmethoxy)-N,N-dimethylethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
2-(p-Cyclohexyldiphenylmethoxy)-N,N-dimethylethylamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with cellular receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(p-Cyclohexyldiphenylmethoxy)-N,N-dimethylethylamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, 2-(p-Cyclohexyldiphenylmethoxy)-N,N-dimethylethylamine hydrochloride stands out due to its unique structural features and chemical properties. Similar compounds include:
Diphenhydramine: Known for its antihistamine properties, it shares a similar diphenylmethoxy structure but lacks the cyclohexyl group.
Cyclohexyldiphenylmethanol: This compound has a similar cyclohexyldiphenylmethoxy structure but differs in the functional groups attached.
Properties
CAS No. |
63918-05-8 |
|---|---|
Molecular Formula |
C23H32ClNO |
Molecular Weight |
374.0 g/mol |
IUPAC Name |
2-[(4-cyclohexylphenyl)-phenylmethoxy]ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C23H31NO.ClH/c1-24(2)17-18-25-23(21-11-7-4-8-12-21)22-15-13-20(14-16-22)19-9-5-3-6-10-19;/h4,7-8,11-16,19,23H,3,5-6,9-10,17-18H2,1-2H3;1H |
InChI Key |
RXZUBOUSPZRJLZ-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)C3CCCCC3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



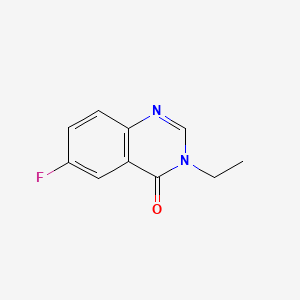

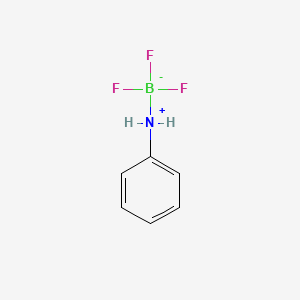
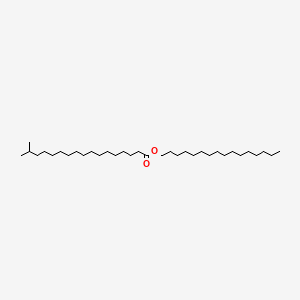
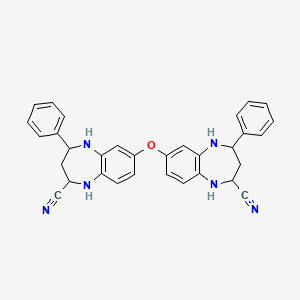

![2-N,2-N',7-N,7-N'-tetrakis(3-methoxyphenyl)-2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine](/img/structure/B13776056.png)

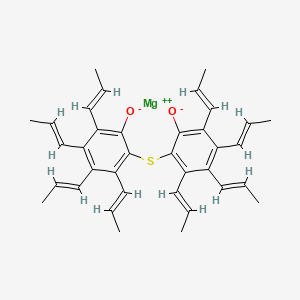
![(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;dihydrate](/img/structure/B13776085.png)

